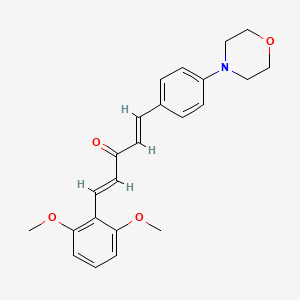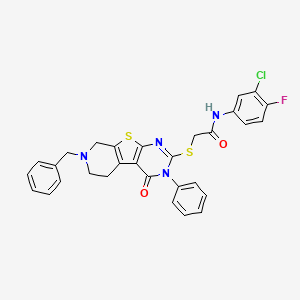
Egfr/stat3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/stat3-IN-1 is a potent and selective inhibitor targeting the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) pathways. These pathways are crucial in various cellular processes, including cell proliferation, survival, and differentiation. The compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/stat3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr/stat3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.
Applications De Recherche Scientifique
Egfr/stat3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the EGFR and STAT3 pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with aberrant EGFR and STAT3 signaling.
Mécanisme D'action
Egfr/stat3-IN-1 exerts its effects by inhibiting the EGFR and STAT3 pathways. The compound binds to the active sites of EGFR and STAT3, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling cascades involved in cell proliferation, survival, and differentiation, leading to reduced tumor growth and enhanced sensitivity to other treatments.
Comparaison Avec Des Composés Similaires
Egfr/stat3-IN-1 is unique in its dual inhibition of both EGFR and STAT3 pathways, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Stattic: A STAT3 inhibitor used in preclinical studies for its anti-cancer properties.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
This compound’s dual-targeting approach offers a broader therapeutic potential and may overcome resistance mechanisms associated with single-target inhibitors .
Propriétés
Formule moléculaire |
C30H24ClFN4O2S2 |
|---|---|
Poids moléculaire |
591.1 g/mol |
Nom IUPAC |
2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C30H24ClFN4O2S2/c31-23-15-20(11-12-24(23)32)33-26(37)18-39-30-34-28-27(29(38)36(30)21-9-5-2-6-10-21)22-13-14-35(17-25(22)40-28)16-19-7-3-1-4-8-19/h1-12,15H,13-14,16-18H2,(H,33,37) |
Clé InChI |
WZWGTGOXOZWWRG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)F)Cl)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







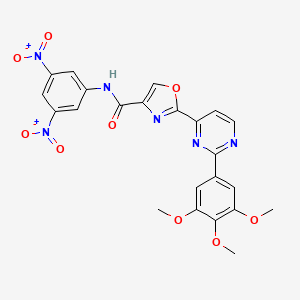
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
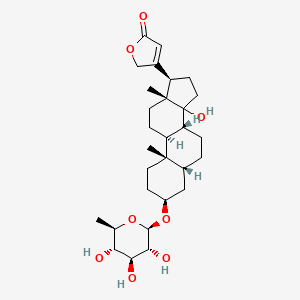
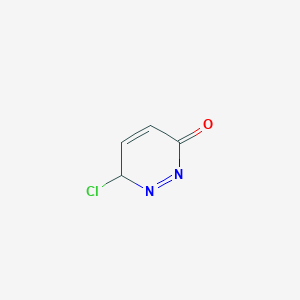
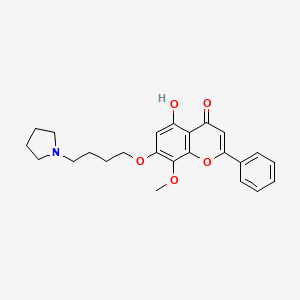
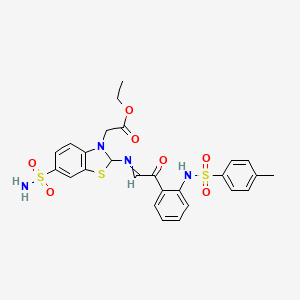
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
